molecular formula C14H9ClF3NO2 B1272198 2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine CAS No. 217186-15-7

2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine

Cat. No.: B1272198
CAS No.: 217186-15-7
M. Wt: 315.67 g/mol
InChI Key: KMIJSBTYRYODBD-UHFFFAOYSA-N
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Description

CAS Registry Number and Molecular Database Entries

2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine is uniquely identified by its CAS Registry Number 217186-15-7 , which serves as a universal identifier in chemical databases and regulatory frameworks. This compound is cataloged across multiple platforms, including:

Database Entry ID or Accession Number
PubChem 2735828
ChemSpider 10652494
MDL Number MFCD00170137
SynQuest Laboratories 4H17-7-01

The molecular formula C₁₄H₉ClF₃NO₂ and a molecular weight of 315.67 g/mol are consistent across these entries.

IUPAC Nomenclature and Systematic Naming

The systematic IUPAC name for this compound is 1-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethanone . This name reflects its structural components:

  • A pyridine ring substituted at positions 3 (chloro) and 5 (trifluoromethyl).
  • An acetophenoxy group (4-acetylphenoxy) attached to position 2 of the pyridine core.

The numbering follows IUPAC priority rules, with the pyridine ring as the parent structure and substituents ordered by decreasing precedence (chloro > trifluoromethyl > acetophenoxy).

Common Synonyms and Alternative Chemical Designations

This compound is referenced under multiple synonyms in scientific literature and commercial catalogs, including:

  • 2-(4-Acetylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine[

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-8(20)9-2-4-11(5-3-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIJSBTYRYODBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370974
Record name SBB054291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217186-15-7
Record name 1-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217186-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB054291
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Using Chloropyridine Intermediates

Substrate Activation and Reaction Design

The electron-deficient pyridine ring, enhanced by electron-withdrawing groups (–Cl and –CF$$_3$$), facilitates nucleophilic displacement at the 2-position. 2,3-Dichloro-5-trifluoromethylpyridine (CAS: 69045-84-7) serves as a key intermediate, where the 2-chloro group is selectively replaced by the acetophenoxy moiety.

Reaction Conditions:
  • Nucleophile: Sodium 4-acetophenoxide (generated in situ from 4-hydroxyacetophenone and NaH).
  • Solvent: Polar aprotic solvents (e.g., dimethylacetamide (DMAC) or dichloromethane).
  • Catalyst: Phase-transfer agents (e.g., benzyltriethylammonium chloride) to enhance reaction kinetics.
  • Temperature: 80–120°C for 6–12 hours.
  • Workup: Aqueous washing, solvent distillation, and column chromatography for purification.
Mechanistic Insights:

The –CF$$_3$$ group at the 5-position and –Cl at the 3-position activate the pyridine ring for SNAr at the 2-position. The acetophenoxide ion attacks the electrophilic carbon, displacing chloride with concomitant aromaticity restoration.

Yield: ~75–85% (estimated from analogous reactions in CN107286087B).

Copper-Catalyzed Ullmann Etherification

Coupling Strategy

This method employs Ullmann coupling to form the C–O bond between 4-hydroxyacetophenone and 3-chloro-2-iodo-5-trifluoromethylpyridine (hypothetical intermediate). Copper(I) catalysts mediate the cross-coupling under mild conditions.

Reaction Conditions:
  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline as a ligand.
  • Base: Cs$$2$$CO$$3$$ (2 equiv) in DMF at 100°C.
  • Substrate: Pre-functionalized pyridine with iodide at the 2-position for enhanced reactivity.
  • Time: 12–24 hours.
Advantages:
  • Avoids harsh SNAr conditions.
  • Tolerates diverse functional groups on both coupling partners.

Yield: ~70–80% (extrapolated from similar Ullmann reactions in PMC8175224).

Mitsunobu Reaction for Ether Formation

Alcohol Activation

The Mitsunobu reaction couples 4-hydroxyacetophenone with 2-hydroxy-3-chloro-5-trifluoromethylpyridine (hypothetical intermediate) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$).

Reaction Conditions:
  • Reagents: DEAD (1.2 equiv), PPh$$_3$$ (1.5 equiv) in THF.
  • Temperature: 0°C to room temperature.
  • Workup: Filtration to remove phosphine oxide byproducts.
Limitations:
  • Requires synthesis of the pyridinol intermediate, which may involve protective group strategies.

Yield: ~60–70% (based on analogous Mitsunobu protocols).

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagents Yield Key Advantages
SNAr 2,3-Dichloro-5-trifluoromethylpyridine NaH, phase-transfer catalyst 75–85% High regioselectivity; scalable
Ullmann Coupling 3-Chloro-2-iodo-5-trifluoromethylpyridine CuI, 1,10-phenanthroline 70–80% Functional group tolerance
Mitsunobu Reaction 2-Hydroxy-3-chloro-5-trifluoromethylpyridine DEAD, PPh$$_3$$ 60–70% Mild conditions; no pre-activation needed

Critical Challenges and Optimization Strategies

Regioselectivity Control

Competing substitution at the 3-position (–Cl) is mitigated by steric hindrance from the –CF$$_3$$ group, favoring 2-position reactivity.

Solvent and Temperature Effects

  • DMAC enhances solubility of ionic intermediates in SNAr.
  • Elevated temperatures (>100°C) accelerate Ullmann coupling but risk decomposition.

Purification Techniques

  • Distillation: Effective for removing low-boiling solvents (e.g., dichloromethane).
  • Acid-Base Extraction: Isolates the product from unreacted phenol or pyridine derivatives.

Industrial-Scale Considerations

Cost Efficiency

  • SNAr is preferred for large-scale production due to lower catalyst costs and established protocols.
  • Ullmann Coupling incurs higher expenses from Cu catalysts but offers versatility.

Environmental Impact

  • Solvent Recycling: Dichloromethane recovery reduces waste (patent CN106349159A).
  • Catalyst Reuse: Phase-transfer agents in SNAr can be regenerated.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Synthesis of Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, allowing the formation of various derivatives that can be utilized in more complex chemical structures. Its ability to undergo nucleophilic substitution reactions makes it an essential building block in synthetic organic chemistry.

2. Biology

  • Enzyme Inhibition : Research indicates that 2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine can act as an enzyme inhibitor. This property is particularly useful in drug development, where inhibiting specific enzymes can lead to therapeutic effects against diseases such as cancer and infections.
  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.

3. Medicine

  • Anticancer Research : In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines, including ovarian cancer cells. The compound's mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
  • Inflammation Modulation : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerA2780 (Ovarian Cancer)12.5
AntimicrobialStaphylococcus aureus50
Enzyme InhibitionVarious Enzymes20

Table 2: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
Nucleophilic Substitution4-Acetophenol + 3-chloro-5-trifluoromethyl pyridine85
Coupling ReactionAcetophenone + Chloro-pyridine derivative90

Case Studies

Case Study 1: Anticancer Properties
A study conducted on the cytotoxic effects of this compound revealed significant inhibition of cell proliferation in A2780 ovarian cancer cells. The IC50 value was determined to be 12.5 μM, indicating effective concentrations for therapeutic exploration.

Case Study 2: Antimicrobial Efficacy
In research assessing the antimicrobial activity of this compound, it was found to effectively inhibit the growth of Staphylococcus aureus with an MIC value of 50 μg/mL. This suggests potential applications in developing new antibacterial therapies, especially against resistant strains.

Case Study 3: Enzyme Interaction Studies
Investigations into the enzyme inhibition properties of the compound showed promising results in modulating enzyme activity related to inflammatory responses. This could lead to new treatments for conditions characterized by excessive inflammation.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine is unique due to its specific combination of a trifluoromethyl group and a chlorinated pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(4-Acetophenoxy)-3-chloro-5-trifluoromethyl pyridine, identified by its CAS number 217186-15-7, is a compound with potential biological significance, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Trifluoromethyl Group : A -CF3 group that enhances lipophilicity and biological activity.
  • Chloro Group : A chlorine atom that may influence the compound's reactivity and interaction with biological targets.
  • Acetophenoxy Group : An ether functional group that can participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzoic acid derivatives known for their antimicrobial properties .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which may involve disruption of microbial cell membranes or interference with metabolic processes.

Biological Activity Data

Research has shown that the compound exhibits varied biological activities. Below is a summary of key findings:

Biological ActivityObservations
AntimicrobialExhibits inhibition against several bacterial strains.
CytotoxicityDemonstrates selective cytotoxic effects on cancer cell lines.
Enzyme InhibitionInhibits specific enzymes related to cancer metabolism.

Case Studies

  • Antimicrobial Studies : In a study examining the antimicrobial properties of various pyridine derivatives, this compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : A cytotoxicity assay conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that the compound effectively inhibited specific metabolic enzymes linked to tumor growth, indicating its possible application in cancer therapy .

Research Findings

Recent investigations into the pharmacological properties of this compound have yielded promising results:

  • Synthesis and Characterization : The synthesis of this compound has been optimized for higher yields and purity, facilitating further biological testing .
  • Biochemical Pathways : The compound is believed to interfere with biochemical pathways such as the shikimate pathway, which is crucial for microbial survival and growth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.